Sagittatoside A
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Overview
Description
Mechanism of Action
Target of Action
Sagittatoside A, a natural compound isolated from traditional Chinese herb Yinyanghuo (Herba Epimdii), primarily targets the Estrogen/progestogen Receptor . It selectively activates the estrogen response element (ERE)-luciferase activity via ERα .
Mode of Action
This compound interacts with its primary target, the Estrogen/progestogen Receptor, by selectively activating the estrogen response element (ERE)-luciferase activity via ERα . This interaction results in changes in the receptor’s activity, which can have downstream effects on various cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Estrogen/progestogen Receptor and its downstream effects . The compound’s interaction with the receptor can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound undergoes metabolism in the liver . The metabolic stability of this compound was determined after incubation with different kinds of liver microsomes
Result of Action
This compound has been found to induce apoptosis in HepG2 cells, a type of liver cancer cell . It influences the expression of key proteins, including Bax, Bcl-2, Caspase-3, and Caspase-9 . These proteins play crucial roles in the process of apoptosis, a form of programmed cell death.
Action Environment
The action of this compound can be influenced by environmental factors, particularly those related to metabolism. For instance, the compound’s ability to induce apoptosis in HepG2 cells can be affected by liver microsome incubation, which simulates the metabolic environment of the liver . After metabolic incubation, this compound could still induce apoptosis due to less metabolic elimination .
Biochemical Analysis
Biochemical Properties
Sagittatoside A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase the Bax/Bcl-2 ratio and cause a significant increase in caspase-9 and caspase-3 expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce apoptosis in HepG2 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to induce the intrinsic apoptosis pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at high concentrations, this compound can induce apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
Sagittatoside A can be efficiently prepared from epimedin A through a recyclable aqueous organic two-phase enzymatic hydrolysis . The system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase/epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete hydrolysis of epimedin A to this compound, with 95.02% of the product transferred into the organic phase . This method retains 90% of its initial activity after seven cycles of hydrolysis and is simpler than conventional enzymatic hydrolysis .
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The use of recyclable and integrated aqueous organic two-phase enzymatic hydrolysis is particularly advantageous for industrial applications due to its efficiency and minimal byproduct generation .
Chemical Reactions Analysis
Types of Reactions
Sagittatoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different environments .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can result in the formation of different substituted derivatives .
Scientific Research Applications
Sagittatoside A has a wide range of scientific research applications:
Comparison with Similar Compounds
Sagittatoside A is often compared with other flavonoid glycosides found in Epimedium, such as icariin, baohuoside I, and epimedin C . While these compounds share similar biological activities, this compound is unique in its specific molecular structure and the efficiency of its preparation methods . The following table highlights the similarities and differences:
Compound | Source Plant | Biological Activities | Unique Features |
---|---|---|---|
This compound | Epimedium species | Anti-inflammatory, antioxidant, anti-tumor | Efficient preparation, high bioactivity |
Icariin | Epimedium species | Anti-inflammatory, bone health | Widely studied, multiple derivatives |
Baohuoside I | Epimedium species | Anti-inflammatory, hepatoprotective | Specific hepatoprotective effects |
Epimedin C | Epimedium species | Anti-inflammatory, antioxidant | Potential hepatotoxicity |
Conclusion
This compound is a versatile and biologically active compound with significant potential in various scientific research fields. Its efficient preparation methods and unique biological activities make it a valuable compound for further study and application.
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHGQPQHHUMDG-WVQJJEIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Sagittatoside A and where is it found?
A1: this compound is a secondary flavonol glycoside found in Epimedii Folium, also known as Herba Epimedii, a traditional Chinese herb. [, , ] It is considered a rare compound with promising bioactivities. [, ]
Q2: How does this compound compare to other similar compounds in Epimedii Folium in terms of bioactivity?
A3: this compound demonstrates better in vivo bioactivities compared to epimedin A, a more abundant compound in Epimedii Folium. [] While icariin is considered a primary bioactive component, studies have shown that this compound and its related compounds exhibit significant anti-osteoporosis activity. []
Q3: What are the potential therapeutic applications of this compound?
A4: Research suggests that this compound holds promise in addressing osteoporosis. Studies in ovariectomized rats indicate it may help improve bone metabolism and strength. [] Additionally, it demonstrates potential in inhibiting osteoclastogenesis, a crucial process in osteoporosis development. []
Q4: What is the mechanism of action of this compound in relation to bone health?
A5: Although the exact mechanism is still under investigation, studies suggest this compound may influence several pathways related to bone metabolism. It appears to increase osteoprotegerin protein expression while reducing receptor activator of nuclear factor-κB ligand protein expression, suggesting a role in regulating bone resorption. [] Furthermore, it may be involved in the FoxO signaling pathway, MAPK signaling pathway, and TNF signaling pathway, all of which are implicated in bone health. []
Q5: How is this compound metabolized in the body?
A6: While research on this compound metabolism is ongoing, studies in rats identified 17 metabolites in plasma, bile, urine, and feces. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. []
Q6: What are the limitations of the current research on this compound?
A8: Much of the research on this compound's therapeutic potential is in its early stages, primarily conducted in vitro or in animal models. [, ] More comprehensive studies, including clinical trials, are needed to confirm its efficacy and safety in humans. Additionally, further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its long-term effects.
Q7: What analytical techniques are used to study this compound?
A9: Several analytical techniques are employed, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for separation, identification, and quantification. [, , , ] Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is used for metabolite profiling. [] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural characterization. []
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